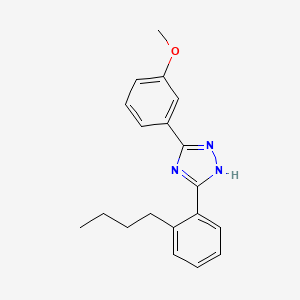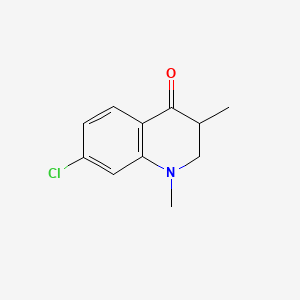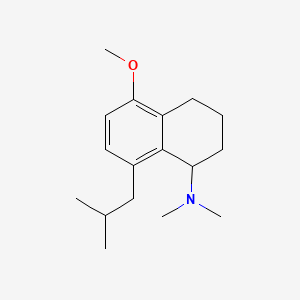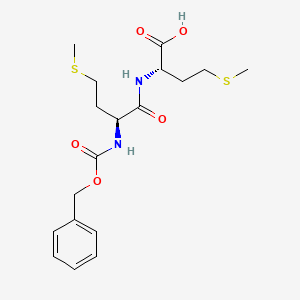
Z-Met-met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Met-met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-met-OH typically involves the protection of the amino group of methionine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of methionine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in high purity (≥99%) and stored under controlled conditions to maintain its stability .
化学反応の分析
Types of Reactions
Z-Met-met-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine using methionine sulfoxide reductases.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to yield free methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or hypochlorite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or thioredoxin systems are commonly used for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Free methionine
科学的研究の応用
Z-Met-met-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Z-Met-met-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of methionine from unwanted reactions during peptide chain elongation. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under acidic conditions to yield the desired peptide or protein .
類似化合物との比較
Similar Compounds
Z-Met-OH: Similar to Z-Met-met-OH but lacks the additional methionine residue.
Z-Met-Gly-OH: Contains a glycine residue instead of an additional methionine.
Metronidazole-derived Compounds: Includes derivatives like MET-OTs, MET-Br, MET-Cl, and MET-I.
Uniqueness
This compound is unique due to the presence of an additional methionine residue, which can influence its reactivity and applications in peptide synthesis. This additional residue allows for the synthesis of longer peptide chains and more complex protein structures compared to similar compounds .
特性
分子式 |
C18H26N2O5S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5S2/c1-26-10-8-14(16(21)19-15(17(22)23)9-11-27-2)20-18(24)25-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChIキー |
HKYAAYRIWCNNMU-GJZGRUSLSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


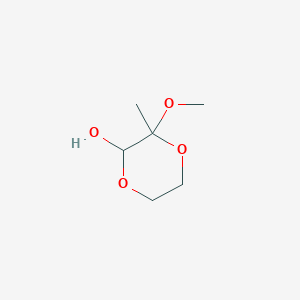

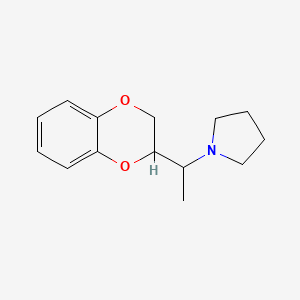
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
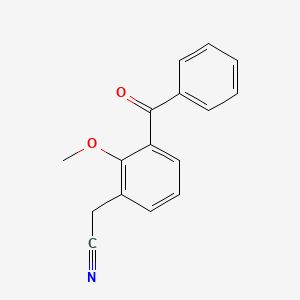
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)
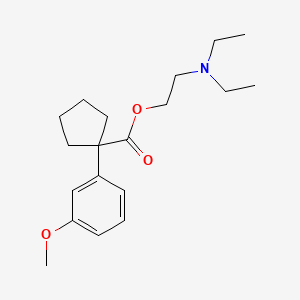
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
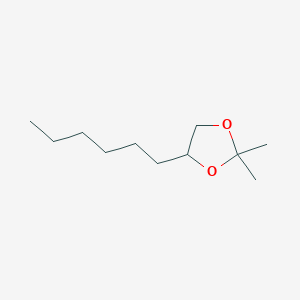
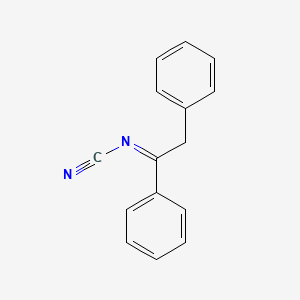
![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
